6-Oxo-octahydro-isoindole-1-carboxylic acid is a bicyclic compound characterized by its unique structural features that include a six-membered ring fused to a five-membered ring. This compound is classified under the category of isoindole derivatives, which are known for their diverse biological activities and potential applications in medicinal chemistry. The molecular formula of 6-oxo-octahydro-isoindole-1-carboxylic acid is , and it has garnered attention for its role in synthesizing various bioactive compounds.
The compound can be sourced from several synthetic pathways, primarily involving the modification of octahydro-isoindole derivatives. It falls under the classification of carboxylic acids due to the presence of a carboxyl functional group. Its structural classification as an isoindole derivative positions it within a broader category of compounds that exhibit significant pharmacological properties.
The synthesis of 6-oxo-octahydro-isoindole-1-carboxylic acid typically involves several key methods:
These methods are crucial for obtaining high yields and purities of the desired compound, with various modifications tailored to specific synthetic routes depending on the starting materials available .
The structure of 6-oxo-octahydro-isoindole-1-carboxylic acid can be represented by its molecular formula . The compound features:
The molecular weight is approximately 197.22 g/mol, and its canonical SMILES representation is C1CC(=O)CC2C1CN(C2C(=O)O)C(=O)O
.
The melting point, solubility, and other physical characteristics are typically determined through experimental methods such as differential scanning calorimetry or thermogravimetric analysis .
6-Oxo-octahydro-isoindole-1-carboxylic acid participates in various chemical reactions:
These reactions highlight the versatility of this compound in synthetic organic chemistry .
The mechanism of action for 6-oxo-octahydro-isoindole-1-carboxylic acid is not fully elucidated but is believed to involve interactions with various biological targets due to its structural similarities with natural substrates. Its role in enzyme-substrate interactions suggests that it may influence catalytic mechanisms in biochemical pathways .
These properties make it a valuable compound for further research and application in drug development .
6-Oxo-octahydro-isoindole-1-carboxylic acid finds applications primarily in scientific research, particularly in:
The compound's structural characteristics enable it to serve as a building block for more complex chemical entities, making it a significant target for ongoing research .
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: